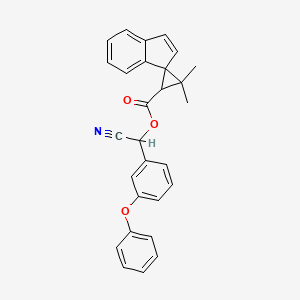
Cypothrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cypothrin is a synthetic pyrethroid insecticide developed by American Cyanamide for the control of ticks. It is marketed under the tradename Panecto. The compound exhibits systemic insecticidal activity in models of fly infestation in mice and ixodicidal activity against larvae of Boophilus microplus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cypothrin is synthesized through a series of chemical reactions involving the esterification of 3,3-dimethylspiro(cyclopropane-1,1’-indene)-2-carboxylic acid with cyano(3-phenoxyphenyl)methanol . The reaction typically requires the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the purification of raw materials, precise control of reaction conditions, and rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Cypothrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the cyano group in this compound.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. These reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound. These products can have different levels of insecticidal activity and environmental persistence .
Scientific Research Applications
Cypothrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrethroid insecticides.
Biology: Employed in research on insect physiology and the development of resistance mechanisms.
Medicine: Investigated for its potential use in controlling vector-borne diseases.
Industry: Utilized in the development of new insecticidal formulations and pest control strategies .
Mechanism of Action
Cypothrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This leads to paralysis and eventual death of the insect. The molecular targets and pathways involved in this mechanism are similar to those of other pyrethroid insecticides .
Comparison with Similar Compounds
Cypothrin is similar to other synthetic pyrethroids such as cypermethrin, deltamethrin, and permethrin. it is unique in its specific structural modifications, which confer distinct insecticidal properties and environmental behavior . The following table highlights the comparison:
| Compound | Unique Features |
|---|---|
| Cypermethrin | High photostability and broad-spectrum activity |
| Deltamethrin | High potency and low mammalian toxicity |
| Permethrin | Widely used in public health and agriculture |
| This compound | Specific activity against ticks and systemic action |
Conclusion
This compound is a versatile and effective synthetic pyrethroid insecticide with a wide range of applications in scientific research and industry. Its unique chemical structure and mechanism of action make it a valuable tool in the control of insect pests and the study of insect physiology.
Properties
CAS No. |
60148-52-9 |
|---|---|
Molecular Formula |
C28H23NO3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2,2-dimethylspiro[cyclopropane-3,1'-indene]-1-carboxylate |
InChI |
InChI=1S/C28H23NO3/c1-27(2)25(28(27)16-15-19-9-6-7-14-23(19)28)26(30)32-24(18-29)20-10-8-13-22(17-20)31-21-11-4-3-5-12-21/h3-17,24-25H,1-2H3 |
InChI Key |
CWUDZUQQZDXUHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C12C=CC3=CC=CC=C23)C(=O)OC(C#N)C4=CC(=CC=C4)OC5=CC=CC=C5)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














